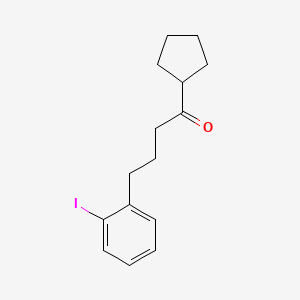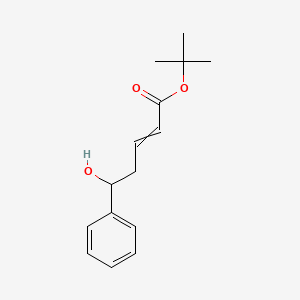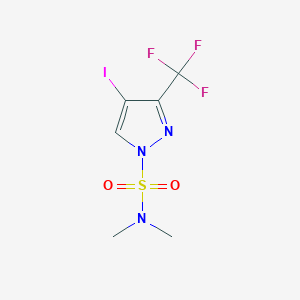![molecular formula C8H21NO2Si B12613059 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine CAS No. 915700-24-2](/img/structure/B12613059.png)
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine is an organosilicon compound with the molecular formula C8H21NO2Si. This compound is characterized by the presence of a silicon atom bonded to two methoxy groups and a propan-2-yl group, along with a propan-1-amine group. It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with dimethoxy(propan-2-yl)silane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and stored for further use.
Análisis De Reacciones Químicas
Types of Reactions
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: A wide range of substituted amines and silanes.
Aplicaciones Científicas De Investigación
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The amine group can act as a nucleophile, facilitating substitution reactions and the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyldiisopropylethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.
3-Aminopropyltris(trimethylsiloxy)silane: Contains three trimethylsiloxy groups instead of methoxy and propan-2-yl groups.
3-[Ethoxy(dimethoxy)silyl]propan-1-amine: Similar but with an ethoxy group instead of a propan-2-yl group.
Uniqueness
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine is unique due to the presence of both methoxy and propan-2-yl groups bonded to the silicon atom. This unique combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
915700-24-2 |
|---|---|
Fórmula molecular |
C8H21NO2Si |
Peso molecular |
191.34 g/mol |
Nombre IUPAC |
3-[dimethoxy(propan-2-yl)silyl]propan-1-amine |
InChI |
InChI=1S/C8H21NO2Si/c1-8(2)12(10-3,11-4)7-5-6-9/h8H,5-7,9H2,1-4H3 |
Clave InChI |
VLBYSZKDAHJLGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](CCCN)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12612984.png)

![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)
![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)

methanone](/img/structure/B12613042.png)

![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)

![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
